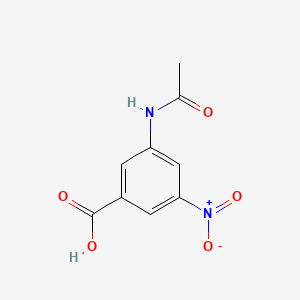

3-Acetamido-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-7-2-6(9(13)14)3-8(4-7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAFGNQRBIXGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203070 | |

| Record name | 3-Acetamido-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-58-4 | |

| Record name | 3-(Acetylamino)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamido-5-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5464-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamido-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETAMIDO-5-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5S684G9YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Acetamido-5-nitrobenzoic Acid from 3,5-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 3-acetamido-5-nitrobenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The process begins with the selective reduction of one nitro group of 3,5-dinitrobenzoic acid, followed by the acetylation of the resulting amino group. This document will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and offer insights into the characterization and potential challenges of the synthesis.

Introduction: Significance and Synthetic Strategy

This compound serves as a crucial building block in the development of various organic molecules, including active pharmaceutical ingredients.[1] Its structure, featuring a carboxylic acid, an acetamido group, and a nitro group, offers multiple points for further chemical modification.[1] The synthesis from 3,5-dinitrobenzoic acid is a common and practical approach, relying on a two-step sequence:

-

Selective Monoreduction: One of the two nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amino group, yielding 3-amino-5-nitrobenzoic acid.

-

Acetylation: The newly formed amino group is then acetylated to produce the final product, this compound.

The key to this synthesis lies in the controlled and selective reduction of only one of the two sterically and electronically equivalent nitro groups.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanisms is paramount for successful and reproducible synthesis. This section elucidates the chemical principles governing each synthetic step.

Selective Monoreduction via the Zinin Reaction

The selective reduction of one nitro group in a polynitrated aromatic compound is often achieved using the Zinin reaction, which typically employs sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) as the reducing agent.[2][3]

Causality of Selectivity: The precise mechanism of the Zinin reduction is complex and still a subject of some discussion, but it is understood to proceed via a series of electron transfer steps.[2][4] The initial reduction of one nitro group to a nitroso and then a hydroxylamine intermediate is thought to occur.[3] The presence of the first reduced amino group deactivates the aromatic ring towards further reduction, thus favoring the mono-reduced product. The reaction is autocatalytic in nature, with the in-situ formation of polysulfides playing a crucial role in the reduction process.[5][6]

Visualizing the Transformation:

Caption: Selective reduction of 3,5-dinitrobenzoic acid.

Acetylation of 3-Amino-5-nitrobenzoic Acid

The second step involves the straightforward N-acetylation of the amino group. This is a classic nucleophilic acyl substitution reaction.

Reaction Rationale: The amino group, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a base, like sodium acetate, can be employed to neutralize the acid byproduct and drive the reaction to completion. Protecting the amino group as an acetamide is a common strategy in multi-step syntheses to moderate its activating effect and prevent unwanted side reactions in subsequent steps.[7]

Visualizing the Acetylation Process:

Caption: Acetylation of the intermediate amine.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each action.

Materials and Equipment

| Reagents | Equipment |

| 3,5-Dinitrobenzoic acid | Round-bottom flasks (various sizes) |

| Sodium sulfide nonahydrate (Na₂S·9H₂O) | Reflux condenser |

| Ethanol (95%) | Magnetic stirrer and stir bars |

| Hydrochloric acid (concentrated) | Heating mantle |

| Acetic anhydride | Beakers and graduated cylinders |

| Sodium acetate | Buchner funnel and filter paper |

| Deionized water | pH paper or pH meter |

| Celite or filter aid | Thin Layer Chromatography (TLC) plates and chamber |

| Anhydrous sodium sulfate | Rotary evaporator |

| Deuterated solvents for NMR (e.g., DMSO-d₆) | Melting point apparatus |

| IR spectrometer |

Step-by-Step Synthesis

Part A: Synthesis of 3-Amino-5-nitrobenzoic Acid

-

Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.6 g (0.05 mol) of 3,5-dinitrobenzoic acid in 150 mL of 95% ethanol by gently warming the mixture.

-

Preparation of Reducing Agent: In a separate beaker, dissolve 24.0 g (0.1 mol) of sodium sulfide nonahydrate in 50 mL of deionized water. Rationale: Using a twofold molar excess of sodium sulfide ensures the complete reduction of one nitro group.

-

Addition of Reducing Agent: Slowly add the sodium sulfide solution to the ethanolic solution of 3,5-dinitrobenzoic acid. The addition should be done portion-wise to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the hot solution through a pad of Celite to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove most of the ethanol.

-

Dilute the remaining aqueous solution with 100 mL of deionized water.

-

Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. This will precipitate the product. Caution: This step may release hydrogen sulfide gas, a toxic and foul-smelling gas. Perform this in a well-ventilated fume hood.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.

-

Part B: Synthesis of this compound

-

Dissolution of Intermediate: In a 250 mL round-bottom flask, suspend the crude 3-amino-5-nitrobenzoic acid (approximately 0.05 mol) in 50 mL of deionized water.

-

Addition of Acetylating Agent and Base: Add 6.1 g (0.075 mol) of sodium acetate, followed by the slow addition of 7.7 mL (0.08 mol) of acetic anhydride with vigorous stirring. Rationale: Sodium acetate acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The product will begin to precipitate out of the solution.

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

-

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

| Technique | Expected Results |

| Melting Point | A sharp melting point consistent with literature values. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the amide proton, and the methyl protons of the acetyl group.[8] |

| ¹³C NMR | The spectrum will display the expected number of carbon signals corresponding to the aromatic ring, the carboxylic acid, and the acetamido group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and amide, and the N-O stretches of the nitro group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound (224.17 g/mol ).[1][8] |

Troubleshooting and Field-Proven Insights

| Potential Issue | Probable Cause | Recommended Solution |

| Low yield of 3-amino-5-nitrobenzoic acid | Incomplete reaction or over-reduction. | Monitor the reaction closely by TLC. Ensure the correct stoichiometry of the reducing agent. Avoid prolonged reaction times. |

| Formation of di-amino product | Excess of reducing agent or prolonged reaction time. | Use the recommended stoichiometry of sodium sulfide. Monitor the reaction progress carefully. |

| Incomplete acetylation | Insufficient acetylating agent or base. | Ensure a slight excess of acetic anhydride and sodium acetate are used. |

| Product is difficult to purify | Presence of starting material or byproducts. | Optimize the reaction conditions based on TLC analysis. Employ appropriate recrystallization techniques. |

| Hydrogen sulfide odor during work-up | Acidification of the sulfide-containing reaction mixture. | Always perform the acidification step in a well-ventilated fume hood. Consider quenching the excess sulfide with a mild oxidizing agent like hydrogen peroxide before acidification. |

Conclusion

The synthesis of this compound from 3,5-dinitrobenzoic acid is a robust and well-established procedure. By understanding the underlying chemical principles of selective reduction and acetylation, and by adhering to carefully designed experimental protocols, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and organic synthesis. The key to success lies in the careful control of reaction conditions, particularly during the selective reduction step, and thorough characterization of the final product to ensure its purity and identity.

References

- Benchchem. (n.d.). Application Note: Protocols for the Selective Reduction of the Nitro Group in 2-Methyl-6-nitrobenzaldehyde.

- WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).

- Benchchem. (n.d.). Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine.

- Unknown. (n.d.). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.

- Unknown. (n.d.). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL.

- Unknown. (n.g.). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- PubChem. (n.d.). This compound.

- Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds.

- Wikipedia. (n.d.). Zinin reaction.

- EvitaChem. (n.d.). 3-Acetyl-5-nitrobenzoic acid.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Vulcanchem. (n.d.). This compound.

- Sciencemadness.org. (2009, February 13). Synthesis of p-nitrobenzoic acid.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.

Sources

- 1. This compound (5464-58-4) for sale [vulcanchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Zinin reaction - Wikipedia [en.wikipedia.org]

- 4. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C9H8N2O5 | CID 79590 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetamido-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 3-Acetamido-5-nitrobenzoic acid, a compound of interest in various research and development applications. This document is structured to deliver not just data, but also the scientific context and experimental methodologies crucial for its practical application.

Introduction: Understanding the Molecular Landscape

This compound is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a benzoic acid core with an acetamido group at the 3-position and a nitro group at the 5-position, dictates its chemical behavior and physical characteristics. The interplay of these functional groups—the acidic carboxyl group, the hydrogen-bond donating and accepting acetamido group, and the strongly electron-withdrawing nitro group—results in a unique set of properties that are critical for its use in chemical synthesis and drug design. A thorough understanding of these properties is paramount for predicting its reactivity, solubility, and interaction with biological systems.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not available, computed values are provided for guidance.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5464-58-4 | [1] |

| Molecular Formula | C₉H₈N₂O₅ | [1] |

| Molecular Weight | 224.17 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Water: Limited (predicted) | |

| Ethanol: Soluble (predicted) | ||

| DMSO: Soluble (predicted) | ||

| Acetone: Soluble (predicted) | ||

| pKa | ~3.0 - 3.5 (estimated) | |

| LogP | 1.1 - 1.28 (computed) | [1], [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern will lead to specific splitting patterns.

-

Amide Proton (NH): A singlet, typically in the region of δ 8.0-10.0 ppm, which may be broad.

-

Methyl Protons (CH₃): A singlet corresponding to the three protons of the acetyl group, typically in the region of δ 2.0-2.5 ppm.

-

Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (δ > 10 ppm), which may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key expected signals include:

-

Carbonyl Carbons: Two signals at the downfield end of the spectrum (δ 160-180 ppm) corresponding to the carboxylic acid and amide carbonyls.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the nitro and acetamido groups showing distinct chemical shifts due to their electronic effects.

-

Methyl Carbon: A signal in the aliphatic region (δ 20-30 ppm) for the acetyl methyl group.

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Peaks in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the region of 1650-1750 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 224. Key fragmentation pathways may involve the loss of the carboxylic acid group (-COOH, 45 Da), the acetyl group (-COCH₃, 43 Da), and the nitro group (-NO₂, 46 Da).

Experimental Methodologies

To ensure the reliability of physicochemical data, standardized experimental protocols are essential.

Determination of Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. A common method for determining solubility is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO, acetone) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. Potentiometric titration is a highly accurate method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. If dust is generated, use respiratory protection.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

The physicochemical properties of this compound are a direct consequence of its molecular structure. A comprehensive understanding of these properties, obtained through rigorous experimental determination, is essential for its effective application in research and development. This guide provides a foundational understanding and practical methodologies for the characterization of this important chemical entity.

References

-

US Patent US3907880A. Process for the preparation of 3-acetamido-5-aminobenzoic acid. [4]

Sources

Solubility of 3-Acetamido-5-nitrobenzoic Acid in Organic Solvents: A Physicochemical and Methodological Analysis

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Acetamido-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals, particularly X-ray contrast agents.[1] Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes like recrystallization, and formulation development. This document delineates the core physicochemical principles governing its solubility, presents comparative solubility data from structurally related compounds, and provides a detailed, self-validating experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical foundation for working with this compound.

Introduction: The Physicochemical Profile of this compound

This compound (CAS: 5464-58-4) is an aromatic compound whose molecular structure dictates its solubility profile.[2][3][4] The molecule integrates several functional groups onto a central benzene ring:

-

A Carboxylic Acid Group (-COOH): A polar, acidic group capable of acting as a strong hydrogen bond donor and acceptor.

-

An Amide Group (-NHCOCH₃): A polar group that can also participate in hydrogen bonding.

-

A Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

-

An Aromatic Ring: A nonpolar, hydrophobic backbone.

The interplay between these polar, hydrogen-bonding capable groups and the nonpolar aromatic ring results in a complex solubility behavior that is highly dependent on the chosen solvent system. The prediction and experimental determination of solubility are therefore essential for any process involving this molecule.[5][6][7]

Key Physicochemical Properties:

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamic principle "like dissolves like."[8][9] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The solubility of this compound is influenced by:

-

Polarity: The presence of multiple polar functional groups suggests that polar solvents will be more effective at solvating the molecule than nonpolar solvents.

-

Hydrogen Bonding: Polar protic solvents (e.g., alcohols like methanol and ethanol) are excellent candidates as they can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid, amide, and nitro groups. Polar aprotic solvents (e.g., acetone, acetonitrile) can act as hydrogen bond acceptors.

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[9][10] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the solute's crystal lattice forces.

The following diagram illustrates the fundamental molecular interactions that govern the dissolution process.

Caption: Core energetic relationships in the dissolution process.

Quantitative Solubility Data (Comparative Analysis)

The table below summarizes the known solubility of 3-nitrobenzoic acid in several common organic solvents.

| Solvent | Temperature | Solubility ( g/100 mL) | Reference |

| Water | 15 °C | 0.24 | [11] |

| Methanol | 10 °C | 47.34 | [11] |

| Ethanol | Not Specified | Freely Soluble | |

| Diethyl Ether | Not Specified | Freely Soluble | |

| Benzene | 10 °C | 0.795 | [11] |

Note: "Freely Soluble" generally implies a solubility of >1g in <10mL of solvent.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, the isothermal shake-flask method is the gold standard.[12] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve saturation. The concentration of the solute in the supernatant liquid is then measured, representing the equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, airtight vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential.

-

-

Equilibration:

-

Place the sealed vessel in a constant-temperature orbital shaker or water bath.

-

Agitate the mixture at a consistent rate for a predetermined period (typically starting at 24 hours). The temperature must be rigorously controlled (± 0.5 °C).

-

-

Equilibrium Validation (Self-Validation System):

-

To ensure equilibrium has been reached, perform sampling at sequential time points (e.g., 24, 48, and 72 hours).

-

At each time point, cease agitation and allow the solid to settle. If necessary, centrifuge the sample at the same constant temperature to achieve clear phase separation.

-

Carefully extract an aliquot of the clear supernatant for analysis.

-

Equilibrium is confirmed when the measured solubility values from two consecutive time points are statistically identical.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh a clean, dry, pre-tared container (e.g., glass dish).

-

Transfer a precise volume or mass of the clear supernatant into the container and record the weight.

-

Carefully evaporate the solvent in an oven or vacuum oven at a temperature well below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is fully evaporated, dry the solid residue to a constant weight.

-

Cool the container in a desiccator before final weighing.

-

-

Calculation:

-

The solubility is calculated from the mass of the dried residue (solute) and the initial volume or mass of the solvent portion of the aliquot.

-

Solubility (g / 100 mL) = (Mass of Residue / Volume of Supernatant) * 100

-

Solubility (g / 100 g solvent) = (Mass of Residue / Mass of Solvent) * 100

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the self-validating shake-flask solubility protocol.

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis and pharmaceutical development. Its molecular structure, rich in polar and hydrogen-bonding functional groups, suggests a high affinity for polar organic solvents, particularly polar protic solvents like methanol and ethanol. While direct quantitative data is sparse, a robust estimation can be made by referencing structurally similar compounds like 3-nitrobenzoic acid. For definitive data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for experimental determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively control and leverage the solubility of this important compound.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.). ACS Publications.

- Thermodynamic modeling of activity coefficient and prediction of solubility. (n.d.). PubMed.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ACS Publications.

- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). American Chemical Society.

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).

- Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- This compound | C9H8N2O5 | CID 79590. (n.d.). PubChem.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.). ResearchGate.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube.

- Nitrobenzoic Acid: Properties, Reactions And Production. (2024, April 11). Chemcess.

- US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid. (n.d.). Google Patents.

- This compound - CAS:5464-58-4. (n.d.). 北京欣恒研科技有限公司.

- This compound. (2018, May 16). SIELC Technologies.

- 3-Nitrobenzoic acid ReagentPlus, 99 121-92-6. (n.d.). Sigma-Aldrich.

- NITROBENZOIC ACID. (n.d.). Ataman Kimya.

Sources

- 1. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]

- 2. This compound | C9H8N2O5 | CID 79590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:5464-58-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chemcess.com [chemcess.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 3-Acetamido-5-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Pharmaceutical Synthesis

3-Acetamido-5-nitrobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, including contrast media for medical imaging and other complex organic molecules. Its trifunctional nature, featuring a carboxylic acid, an acetamido group, and a nitro group on a benzene ring, makes it a versatile building block. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation during the drug development process. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, grounded in the fundamental principles of spectroscopy and comparative data from analogous compounds.

Molecular Structure and Key Spectroscopic Features

The arrangement of the electron-donating acetamido group and the electron-withdrawing nitro and carboxylic acid groups on the aromatic ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output. The interplay of these substituents creates a unique spectral fingerprint that can be predicted and interpreted.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. In this compound, we expect to see signals corresponding to the aromatic protons, the amide proton, the carboxylic acid proton, and the methyl protons of the acetamido group.

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |

| Amide (-NH) | 9.5 - 10.5 | Singlet (broad) | 1H | The amide proton is deshielded by the adjacent carbonyl group and its chemical shift can be solvent-dependent. |

| Aromatic (H-2) | 8.5 - 8.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | Positioned between two electron-withdrawing groups (nitro and carboxylic acid), this proton is expected to be the most deshielded of the aromatic protons. |

| Aromatic (H-6) | 8.2 - 8.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | Flanked by the electron-donating acetamido group and the electron-withdrawing carboxylic acid, its chemical shift is influenced by both. |

| Aromatic (H-4) | 7.8 - 8.1 | Triplet (t) or Doublet of Doublets (dd) | 1H | Situated between the acetamido and nitro groups, its environment is also complex. |

| Acetamido (-CH₃) | 2.1 - 2.3 | Singlet (s) | 3H | The methyl protons of the acetamido group typically appear as a sharp singlet in this region. |

Causality Behind Predicted Shifts:

-

Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and carboxylic acid (-COOH) groups are strong EWGs. They decrease the electron density around the aromatic protons, causing them to be "deshielded" and resonate at a higher chemical shift (downfield).

-

Electron-Donating Groups (EDG): The acetamido (-NHCOCH₃) group is an ortho-, para-directing and activating (electron-donating) group. It increases electron density at the ortho and para positions, leading to "shielding" and a lower chemical shift (upfield) compared to unsubstituted benzene.

-

Anisotropic Effects: The π-electron cloud of the benzene ring generates a ring current that deshields the aromatic protons, causing them to appear at a characteristically high chemical shift (typically 6.5-8.5 ppm).[1]

Experimental Protocol for ¹H NMR Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Shimming: Homogenize the magnetic field by shimming to obtain sharp, well-resolved peaks.

-

Acquisition Parameters: For a routine semi-quantitative ¹H spectrum, recommended parameters include a 4-second acquisition time, no relaxation delay, and a 45° pulse width.[2]

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted based on the sample concentration and desired signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Apply phase and baseline corrections. Integrate the peaks to determine the relative ratios of the different types of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid (-COOH) | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached oxygen atoms. |

| Acetamido (C=O) | 168 - 172 | The carbonyl carbon of the amide group is also significantly deshielded. |

| Aromatic (C-5) | 148 - 152 | The carbon atom attached to the strongly electron-withdrawing nitro group will be the most deshielded aromatic carbon. |

| Aromatic (C-3) | 140 - 145 | The carbon attached to the acetamido group will be influenced by its electron-donating nature. |

| Aromatic (C-1) | 135 - 140 | The carbon bearing the carboxylic acid group will be deshielded. |

| Aromatic (C-2, C-6, C-4) | 115 - 130 | The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the cumulative effects of the substituents. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[3] |

| Acetamido (-CH₃) | 20 - 25 | The methyl carbon of the acetamido group is expected in the typical aliphatic region. |

Trustworthiness of Predictions:

The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents. The presence of both electron-donating and electron-withdrawing groups leads to a wide spread of chemical shifts for the aromatic carbons. These predictions are based on established substituent effects on benzene ring chemical shifts.

Experimental Protocol for ¹³C NMR Acquisition

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition Parameters: For a typical organic molecule of this size, a 30° pulse with a 4-second acquisition time and no relaxation delay is recommended.[2] A broadband proton decoupling pulse sequence is used to simplify the spectrum.

-

Data Acquisition: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

-

Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance | Vibrational Mode |

| Carboxylic Acid (-OH) | 2500 - 3300 | Very broad | O-H stretch |

| Aromatic (C-H) | 3000 - 3100 | Sharp, medium | C-H stretch |

| Amide (N-H) | 3200 - 3400 | Medium, may be broad | N-H stretch |

| Acetamido (-CH₃) | 2850 - 2960 | Weak to medium | C-H stretch |

| Carboxylic Acid (C=O) | 1680 - 1720 | Strong, sharp | C=O stretch |

| Acetamido (C=O) | 1640 - 1680 | Strong, sharp (Amide I band) | C=O stretch |

| Nitro (-NO₂) | 1500 - 1560 and 1340 - 1380 | Strong, sharp | Asymmetric and symmetric N-O stretch |

| Aromatic (C=C) | 1450 - 1600 | Medium to weak | C=C stretch in ring |

| Amide (N-H) | 1510 - 1570 | Medium (Amide II band) | N-H bend |

Authoritative Grounding:

-

The broad O-H stretch of the carboxylic acid is a result of strong hydrogen bonding.[4]

-

The C=O stretch of the carboxylic acid is typically found in the 1700-1680 cm⁻¹ range for aryl carboxylic acids.[4]

-

Aromatic nitro compounds characteristically show two strong absorption bands for the asymmetric and symmetric stretching of the nitro group.

-

The aromatic C-H stretching vibrations are observed at wavenumbers slightly higher than 3000 cm⁻¹.

Experimental Protocol for FT-IR Acquisition (Solid Sample)

Sources

An In-depth Technical Guide to Early Synthetic Routes for 3-Acetamido-5-nitrobenzoic Acid

Introduction

3-Acetamido-5-nitrobenzoic acid is a pivotal intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its structural arrangement, featuring a carboxylic acid, an electron-withdrawing nitro group, and a protected amino group (acetamido), makes it a versatile building block. Historically, its most significant application has been as a precursor for iodinated X-ray contrast agents, which are essential for modern medical imaging.[1] This guide provides an in-depth exploration of the foundational, early synthetic strategies for preparing this compound, focusing on the chemical logic behind the chosen pathways and providing detailed, field-proven protocols for the research scientist.

Core Synthetic Strategy: A Retrosynthetic Analysis

The most logical and historically significant approach to synthesizing this compound begins with a readily available starting material, benzoic acid. The synthesis hinges on the careful orchestration of electrophilic aromatic substitution and selective functional group manipulation.

A retrosynthetic breakdown reveals a clear path: the target molecule can be formed by the acetylation of an amino group, pointing to 3-amino-5-nitrobenzoic acid as the immediate precursor. This precursor, in turn, can be synthesized via the selective reduction of one nitro group from 3,5-dinitrobenzoic acid . Finally, 3,5-dinitrobenzoic acid is accessible through the exhaustive nitration of benzoic acid. This multi-step process represents the classic and most direct early route.

Caption: Retrosynthetic analysis of this compound.

The Primary Synthetic Pathway: From Benzoic Acid

This route is the most well-established and demonstrates key principles of aromatic chemistry. It is a three-step synthesis that offers high yields and relatively pure products.

Step 1: Dinitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid

The synthesis begins with the dinitration of benzoic acid. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. This electronic influence deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the meta (3 and 5) positions. This directing effect is crucial for achieving the desired substitution pattern. A strong nitrating mixture, typically a combination of fuming nitric acid and concentrated sulfuric acid, is required to overcome the deactivation and install two nitro groups.[2][3][4]

Causality of Experimental Choices:

-

Reagents: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]

-

Temperature Control: The reaction is highly exothermic. Careful temperature control, often keeping the reaction mixture below 45°C during the initial addition and then heating to drive the reaction to completion, is necessary to prevent runaway reactions and minimize the formation of byproducts.[2]

Step 2: Selective Reduction to 3-Amino-5-nitrobenzoic Acid

This is the most chemically nuanced step in the sequence. The goal is to reduce one of the two nitro groups to an amino group while leaving the other intact. The symmetrical nature of 3,5-dinitrobenzoic acid means that the reduction of either nitro group yields the same product. The challenge lies in preventing over-reduction to 3,5-diaminobenzoic acid.

Classic methods for this selective transformation often employ reagents like sodium sulfide or ammonium polysulfide in what is known as the Zinin reduction. The mechanism involves the transfer of electrons from the sulfide species to the nitro group, typically in an aqueous or alcoholic solution.

Causality of Experimental Choices:

-

Selective Reagents: Unlike powerful reducing agents like catalytic hydrogenation with H₂/Pd-C, which would likely reduce both nitro groups, sulfide-based reagents can be used in stoichiometric amounts under controlled conditions to achieve mono-reduction. The choice of a specific "special reduction agent" is key to the success of this step.[1]

Step 3: Acetylation to this compound

The final step is the acetylation of the amino group of 3-amino-5-nitrobenzoic acid. This is a standard nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.

Causality of Experimental Choices:

-

Reagent: Acetic anhydride is commonly used as it is effective, relatively inexpensive, and the acetic acid byproduct is easily removed.[6]

-

Reaction Control: The acetylation protects the amino group from undesired side reactions in subsequent synthetic steps (for example, if this molecule were to be further modified). It also modulates the electronic properties of the ring.

Caption: Primary workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established, authoritative procedures and represent a reliable method for laboratory-scale synthesis.

Protocol 1: Synthesis of 3,5-Dinitrobenzoic Acid

This protocol is adapted from Organic Syntheses.[2]

-

Preparation: In a 2-liter round-bottomed flask equipped with a stirrer and placed in a fume hood, add 300 mL of concentrated sulfuric acid. Carefully add 61 g (0.5 mole) of benzoic acid while stirring.

-

Nitration (Part 1): Cool the mixture with a water bath to maintain a temperature between 70°C and 90°C. Slowly add 100 mL of fuming nitric acid in small portions (2-3 mL at a time). After the addition is complete, cover the flask and let it stand for at least one hour.

-

Nitration (Part 2): Heat the flask on a steam bath for 4 hours. Allow the mixture to cool to room temperature.

-

Nitration (Part 3): Add an additional 75 mL of fuming nitric acid. Heat the mixture on a steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for another 3 hours.

-

Isolation: Allow the reaction mixture to cool and then carefully pour it into a beaker containing 800 g of crushed ice and 800 mL of water.

-

Purification: Stir the mixture for 30 minutes, then filter the precipitated solid using suction filtration. Wash the crude product with cold water until the washings are free of sulfates. The crude product can be recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic acid (Typical yield: 54–58%).[2]

Protocol 2: Synthesis of this compound

(Note: This protocol describes the subsequent reduction and acetylation steps.)

-

Selective Reduction:

-

In a suitable flask, dissolve 21.2 g (0.1 mole) of 3,5-dinitrobenzoic acid in an aqueous solution of sodium carbonate.

-

Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) or a similar sulfide-based reducing agent.

-

Slowly add the sulfide solution to the dinitrobenzoic acid solution while monitoring the temperature. The reaction is often heated gently (e.g., to 80-90°C) to proceed at a reasonable rate.

-

After the reaction is complete (monitored by TLC), carefully acidify the mixture with hydrochloric acid to precipitate the product, 3-amino-5-nitrobenzoic acid.

-

Filter the solid, wash with water, and dry.

-

-

Acetylation:

-

Suspend 18.2 g (0.1 mole) of the dried 3-amino-5-nitrobenzoic acid in a suitable solvent (e.g., glacial acetic acid).

-

Add a slight molar excess of acetic anhydride (approx. 11.2 g, 0.11 mole).

-

Heat the mixture gently under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the acetylated product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry to obtain this compound.

-

Alternative Foundational Route: From Toluene

An alternative, though more lengthy, route begins with toluene, one of the most fundamental aromatic feedstocks. This pathway highlights the conversion of an alkyl side chain into a carboxylic acid before proceeding with the nitration chemistry.

-

Oxidation of Toluene: Toluene is first oxidized to benzoic acid. A classic and robust method for this transformation is the use of a strong oxidizing agent like alkaline potassium permanganate (KMnO₄), followed by acidification.[5][7]

-

Dinitration and Subsequent Steps: The resulting benzoic acid is then channeled into the primary synthetic pathway described above (dinitration, selective reduction, and acetylation).

Caption: Alternative synthesis starting from the oxidation of toluene.

Data Summary

The following table summarizes the key transformations in the primary synthetic route.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Benzoic Acid | Fuming HNO₃, Conc. H₂SO₄ | 3,5-Dinitrobenzoic Acid | 54-60%[2] |

| 2 | 3,5-Dinitrobenzoic Acid | Na₂S or (NH₄)₂S | 3-Amino-5-nitrobenzoic Acid | Variable |

| 3 | 3-Amino-5-nitrobenzoic Acid | Acetic Anhydride (Ac₂O) | This compound | High |

Conclusion

The early synthesis of this compound is a classic example of multi-step aromatic synthesis that relies on fundamental principles of directing groups, electrophilic substitution, and selective functional group transformations. The primary route, starting from the dinitration of benzoic acid followed by a controlled reduction and subsequent acetylation, remains a robust and instructive pathway. Understanding the causality behind the choice of reagents and reaction conditions at each stage is critical for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals working with this important chemical intermediate.

References

- Hakansson, C. L. (1975). Process for the preparation of 3-acetamido-5-aminobenzoic acid. U.S. Patent No. 3,907,880.

- NINGBO INNO PHARMCHEM CO.,LTD.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.

- Homework.Study.com. Starting with toluene, how would you synthesize the three nitrobenzoic acids?.

- ChemicalBook. 3-Amino-5-nitrobenzoic acid synthesis.

- Organic Syntheses Procedure: 3,5-dinitrobenzoic acid.

- Saunders, B. C., Stacey, G. J., & Wilding, I. G. E. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride.

- ChemicalBook. (2025).

- Wikipedia. 3,5-Dinitrobenzoic acid.

- Homework.Study.com.

Sources

- 1. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 4. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. homework.study.com [homework.study.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. homework.study.com [homework.study.com]

The Strategic Intermediate: A Technical Guide to 3-Acetamido-5-nitrobenzoic Acid in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Architect in Complex Molecule Synthesis

In the intricate world of organic synthesis, the journey from simple precursors to complex, high-value molecules is paved with critical intermediates. These are the unsung architects, compounds whose unique arrangement of functional groups provides the strategic foundation for constructing elaborate molecular edifices. Among these, 3-Acetamido-5-nitrobenzoic acid (ANBA) stands out as a particularly versatile and powerful building block. Its trifunctional aromatic scaffold—featuring a carboxylic acid, an acetamido group, and a nitro group—offers a palette of orthogonal reactivity. This allows for selective, sequential chemical transformations, making it an indispensable intermediate in the development of pharmaceuticals, particularly iodinated X-ray contrast media, and other specialized chemical agents. This guide provides an in-depth exploration of ANBA, from its fundamental properties and synthesis to its pivotal role in multi-step synthetic pathways.

Core Molecular Profile of this compound

This compound is an organic compound characterized by a benzoic acid core substituted with an acetamido group (-NHCOCH₃) at the 3-position and a nitro group (-NO₂) at the 5-position.[1] This specific arrangement is key to its utility, providing distinct points for chemical modification.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][2] |

| CAS Number | 5464-58-4 | [PubChem][2] |

| Molecular Formula | C₉H₈N₂O₅ | [PubChem][2] |

| Molecular Weight | 224.17 g/mol | [PubChem][2] |

| Appearance | Solid (Typically a powder) | |

| Melting Point | Data varies; often cited in ranges such as 209-212 °C | [3] |

| Solubility | Sparingly soluble in water; soluble in some organic solvents | |

| pKa | The carboxylic acid proton is acidic |

Synthesis Pathway: From Dinitro to Trifunctional Intermediate

The most established route to this compound begins with a more common starting material, 3,5-dinitrobenzoic acid.[4] The synthesis is a logical two-step process that leverages the differential reactivity of the two nitro groups to achieve a specific, mono-functionalized intermediate, which is then protected before proceeding.

The overall synthetic logic is as follows:

-

Selective Reduction: One of the two nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amine, yielding 3-amino-5-nitrobenzoic acid. This partial reduction is a critical step that sets up the distinct amino and nitro functionalities.

-

Acetylation (Protection): The newly formed amino group is then acetylated, typically using acetic anhydride. This serves a dual purpose: it installs the desired acetamido group and protects the amine from undesired side reactions in subsequent synthetic steps, resulting in the final product, this compound.[4]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Acetylation of 3-Amino-5-nitrobenzoic Acid

This protocol is a representative method. Specific conditions should be optimized based on laboratory scale and safety assessments.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-amino-5-nitrobenzoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: While stirring, slowly add acetic anhydride (approximately 1.1 to 1.5 equivalents). An exothermic reaction may be observed.

-

Reaction: Heat the mixture gently (e.g., to 80-100°C) and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully pour the mixture into ice-cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The Strategic Role as a Chemical Intermediate

The power of this compound lies in the distinct chemical handles it offers for sequential modification. This orthogonality is the cornerstone of its utility in building complex molecules.

Caption: Reactivity map of the functional groups on this compound.

Pivotal Application: Synthesis of X-Ray Contrast Agents

A primary and high-value application of this compound is its role as a key precursor in the synthesis of non-ionic, iodinated X-ray contrast media.[4] These complex molecules, such as Iopamidol, are essential in modern diagnostic imaging to enhance the visibility of internal body structures.[5][6]

The synthetic pathway leverages ANBA as follows:

-

Reduction of the Nitro Group: The nitro group of ANBA is reduced to an amine, yielding 3-acetamido-5-aminobenzoic acid .[4] This is the most critical transformation, unmasking a reactive site for further functionalization. This reduction must be performed without affecting the carboxylic acid or the acetamido group.

-

Iodination: The aromatic ring of 3-acetamido-5-aminobenzoic acid is highly activated towards electrophilic substitution. It undergoes tri-iodination at the 2, 4, and 6 positions, creating the core structure of many contrast agents.

-

Further Functionalization: The carboxylic acid and the newly introduced amino group are then converted into various amide side chains, which are crucial for imparting high water solubility and low osmolality, thereby reducing patient discomfort and side effects.[5]

Experimental Protocol: Reduction of this compound

This protocol is a representative method for nitro group reduction using tin(II) chloride, a common laboratory procedure. Catalytic hydrogenation is a common industrial alternative.[3]

-

Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in a solvent such as ethanol.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 equivalents). To this mixture, carefully add concentrated hydrochloric acid (HCl) dropwise until the solution becomes clear.

-

Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (typically 80-90°C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling, carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic. This will precipitate tin salts.

-

Isolation: Filter the mixture to remove the inorganic salts. The filtrate, containing the desired 3-acetamido-5-aminobenzoic acid, can then be acidified to precipitate the product, which is collected by filtration.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound and its precursors/derivatives.

-

Hazards: The compound may cause skin, eye, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its value is derived from the planned and sequential reactivity of its three distinct functional groups. By understanding its synthesis and the specific transformations it can undergo—most notably the selective reduction of its nitro group—researchers and drug development professionals can efficiently access complex and valuable downstream products. Its central role in the production of life-saving diagnostic agents like X-ray contrast media underscores its importance and solidifies its position as a key intermediate in the landscape of modern organic and medicinal chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79590, this compound. Available: [Link]

- AB Bofors (1975). Process for the preparation of 3-acetamido-5-aminobenzoic acid. U.S. Patent 3,907,880.

- Nyegaard & Co A/S (1976). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. U.S. Patent 3,991,105.

-

Organic Syntheses. 3,5-Dinitrobenzoic acid. Available: [Link]

-

Wikipedia (2023). 3,5-Dinitrobenzoic acid. Available: [Link]

-

Singh, R., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. Available: [Link]

-

Wikipedia (2023). 3-Nitrobenzoic acid. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65492, Iopamidol. Available: [Link]

-

ResearchGate (2025). Contrast Media for X-ray and Magnetic Resonance Imaging Development, Current Status and Future Perspectives. Available: [Link]

-

Mayo Clinic (2025). Iopamidol (Injection Route). Available: [Link]

-

National Center for Biotechnology Information (2024). X-Ray Computed Tomography Contrast Agents. Available: [Link]

Sources

- 1. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 2. Synthesis of a potential water-soluble radiographic contrast medium, 2, 4, 6-triiodo-3-acetamido-5-N-methylcarboxamidophenyl beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Iopamidol (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 7. Potential X-ray contrast agents. IV. Synthesis of alpha-(acetamidoiodobenzamido)isobutyric acids and some related iodinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-Acetamido-5-nitrobenzoic Acid for Research and Development

Introduction

3-Acetamido-5-nitrobenzoic acid is a valuable building block in synthetic organic chemistry, finding applications in the development of novel pharmaceuticals and other complex molecules. Its unique trifunctional nature, possessing a carboxylic acid, an acetamido group, and a nitro group on an aromatic ring, makes it a versatile reagent. However, these same functional groups also impart specific chemical and toxicological properties that necessitate a thorough understanding of its hazards and the implementation of robust safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines comprehensive safety precautions for its handling, storage, and disposal in a research and development setting. The information herein is synthesized from available data on closely related compounds and general principles of chemical safety, providing a robust framework for risk mitigation.

Chemical Identification and Properties

A precise understanding of the chemical's identity is the foundation of a sound safety assessment.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5464-58-4 | [1] |

| Molecular Formula | C₉H₈N₂O₅ | [1] |

| Molecular Weight | 224.17 g/mol | [1] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

The nitroaromatic and carboxylic acid moieties are the primary drivers of this hazard profile. The nitro group can lead to toxicity, while the acidic nature and overall structure contribute to irritant properties.

GHS Hazard Pictograms

Caption: A stepwise workflow for responding to a spill of this compound.

Handling and Storage

Adherence to proper handling and storage procedures is a primary preventative measure.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood. [3]* Avoid generating dust. Use appropriate tools for handling solids.

-

Avoid contact with skin, eyes, and clothing. [4]* Do not eat, drink, or smoke in areas where the chemical is handled. [3]* Wash hands thoroughly after handling. [3]* Keep containers tightly closed when not in use. [3]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]* Store away from incompatible materials such as strong oxidizing agents. * Keep away from heat and sources of ignition. [4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Measure | Specification |

| Engineering Controls | Work in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [6] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. [5] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. [5] |

| Respiratory Protection | A NIOSH-approved respirator may be required if dust is generated and engineering controls are insufficient. [6] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. [5] |

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal storage conditions. [4]* Conditions to Avoid: Avoid dust generation, excess heat, and exposure to incompatible materials.

-

Incompatible Materials: Strong oxidizing agents. * Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides. [4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. [6]The information below is based on the GHS classification of structurally similar compounds. [2]

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

-

Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.

Conclusion

This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and its presumed oral toxicity. By implementing the engineering controls, personal protective equipment, and safe handling practices outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive and informed approach to safety is paramount when working with this and any other chemical in a laboratory setting.

References

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. Carl ROTH. [Link]

-

This compound | C9H8N2O5 | CID 79590. PubChem. [Link]

-

3 - SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]

-

3-Nitrobenzoic acid | C7H5NO4 | CID 8497. PubChem. [Link]

-

This compound|5464-58-4. Acelynn Biotech. [Link]

Sources

- 1. This compound | C9H8N2O5 | CID 79590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

thermal stability of 3-Acetamido-5-nitrobenzoic acid

An In-depth Technical Guide to the Thermal Stability of 3-Acetamido-5-nitrobenzoic Acid

Executive Summary

This compound is a substituted nitroaromatic compound with potential applications as an intermediate in the pharmaceutical and fine chemical industries.[1] The presence of both a nitro group and a carboxylic acid function necessitates a thorough understanding of its thermal stability to ensure safe handling, storage, and processing. This guide provides a comprehensive framework for evaluating the thermal properties of this compound, grounded in established analytical principles. We detail robust protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental choices, and offer a framework for interpreting the resulting data. While specific experimental data for this molecule is not publicly available, this guide synthesizes field-proven methodologies from closely related nitrobenzoic acid isomers to establish a predictive and reliable assessment of its thermal behavior, including potential decomposition pathways and associated hazards.

Introduction to Thermal Stability in Drug Development

In pharmaceutical research and development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. It dictates viable conditions for manufacturing, formulation, and storage, directly impacting the safety, efficacy, and shelf-life of the final product. For nitroaromatic compounds like this compound, this analysis is paramount. The nitro group is an explosophore, and its presence can render a molecule susceptible to energetic decomposition when subjected to thermal stress.[2] A comprehensive thermal analysis profile, therefore, is not merely a characterization step but a fundamental safety requirement. This guide outlines the core thermoanalytical techniques and interpretive logic required to build such a profile for this compound.

Physicochemical Properties and Safety Considerations

A foundational understanding of the molecule's properties is essential before commencing any thermal analysis.

2.1 Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 5464-58-4 | [4] |

| Molecular Formula | C₉H₈N₂O₅ | [3] |

| Molecular Weight | 224.17 g/mol | [3] |

| Structure | A benzoic acid backbone with an acetamido group at the 3-position and a nitro group at the 5-position. | [4] |

2.2 General Safety and Handling

While a specific, detailed safety sheet for this compound is not widely available, data from analogous compounds, such as 3-nitrobenzoic acid, provide essential safety guidance.

-

Hazard Profile : Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.[5]

-

Thermal Decomposition Hazards : In the event of a fire or excessive heating, thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

Core Principles of Thermal Analysis Techniques

The evaluation of thermal stability primarily relies on two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is invaluable for identifying the temperatures at which decomposition begins and quantifying the mass loss associated with these events. The resulting data helps determine the upper temperature limits for safe handling and storage.[8]

-